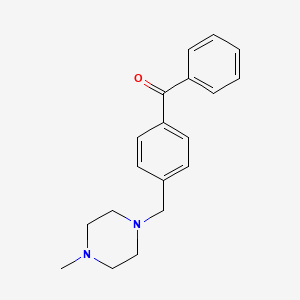

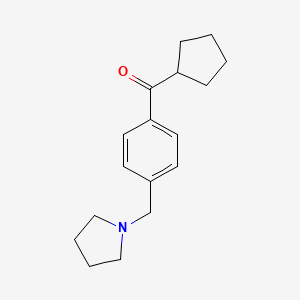

(4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone” is a new piperazine compound . It has been studied for its anti-nociceptive and anti-inflammatory effects . The compound has shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provide the final compound .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 234.29 g/mol . Other physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone”, focusing on unique applications:

Antimicrobial Activity

This compound has been studied for its potential in treating bacterial infections. Docking simulations of related piperazine derivatives have shown that these compounds can inhibit oxidoreductase enzymes, which are essential for bacterial survival .

Cancer Treatment

Specific derivatives of this compound have been shown to inactivate NF-κB in colon cancer cells. NF-κB is a protein complex that controls DNA transcription and cell survival, and its inhibition can reduce the ability of cancer cells to grow .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in studies. For instance, it has been used to treat carrageenan-induced pleurisy in animals, showing significant anti-inflammatory activity comparable to dexamethasone, a potent anti-inflammatory drug .

Pain Management

It also exhibits anti-nociceptive properties, which means it can block the detection of painful or injurious stimulus by sensory neurons. Tests such as acetic acid-induced abdominal writhing and formalin-induced pain have been used to demonstrate this effect .

Electro-optic Device Applications

A derivative of this compound has been synthesized and crystallized successfully to investigate its suitability for electro-optic device applications, indicating potential use in developing new materials for technology industries .

Mechanism of Action

Target of Action

Related compounds in the phenylpiperazine class have been found to target the protein s100b .

Mode of Action

It has been observed to have anti-inflammatory effects . It is suggested that the compound interacts with its targets, leading to a reduction in the production of pro-inflammatory cytokines IL-1β and TNF-α .

Pharmacokinetics

It has been observed that the compound exhibits dose-dependent anti-nociceptive activity .

Result of Action

The compound has been observed to have anti-nociceptive and anti-inflammatory effects . It reduces the number of writhings induced by acetic acid in a dose-dependent manner . Furthermore, it reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test .

Safety and Hazards

properties

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSRJTSAWRCXIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642953 |

Source

|

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone | |

CAS RN |

898783-42-1 |

Source

|

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

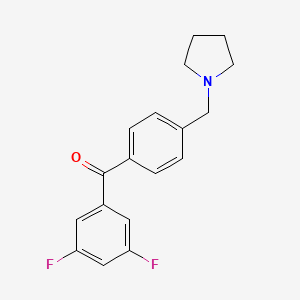

![Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate](/img/structure/B1325548.png)

![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)